molecular formula C12H9NO2 B3326052 Methanone, (2-hydroxyphenyl)-2-pyridinyl- CAS No. 22945-62-6

Methanone, (2-hydroxyphenyl)-2-pyridinyl-

Cat. No. B3326052
CAS RN: 22945-62-6
M. Wt: 199.2 g/mol
InChI Key: OQTXWHJGSGKFRD-UHFFFAOYSA-N
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Description

“Methanone, (2-hydroxyphenyl)-2-pyridinyl-” is a chemical compound with the molecular formula C13H10O2 . It is also known by other names such as Benzophenone, 2-hydroxy-; o-Benzoylphenol; o-Hydroxybenzophenone; Phenyl 2-hydroxyphenyl ketone; 2-Hydroxybenzophenone; ortho-Hydroxybenzophenone .


Synthesis Analysis

The synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones has been achieved via the photo-induced rearrangement of 2′-arylisoflavones . This process occurs in ethanol under an argon atmosphere at room temperature . The method does not require any transition metal catalyst, oxidant, or additives .


Molecular Structure Analysis

The molecular structure of “Methanone, (2-hydroxyphenyl)-2-pyridinyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Chemical Synthesis

(2-Hydroxyphenyl)(pyridin-2-yl)methanone is used in the field of chemical synthesis. For instance, it has been involved in the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .

Oxidation Reactions

This compound has been used in oxidation reactions. Specifically, water participates in the reaction and offers the oxygen for the process with a palladium catalyst, producing phenyl (pyridin-2-yl)methanone .

Drug Development

(2-Hydroxyphenyl)(pyridin-2-yl)methanone is an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Inhibitor Synthesis

It has been used in the synthesis of inhibitors. For example, vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) inhibitor sorafinib reduced collagen deposition by nearly 63% in a liver fibrosis model .

Collagen Synthesis Inhibition

This compound can inhibit collagen synthesis. For instance, N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), which is a prodrug of pyridine-2,4-dicarboxylic acid (24PDC), can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .

Anti-Fibrotic Activity

(2-Hydroxyphenyl)(pyridin-2-yl)methanone displays anti-fibrotic activity. For example, 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) displays anti-fibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis by blocking the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .

Mechanism of Action

properties

IUPAC Name

(2-hydroxyphenyl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-11-7-2-1-5-9(11)12(15)10-6-3-4-8-13-10/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTXWHJGSGKFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (2-hydroxyphenyl)-2-pyridinyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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